(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Kinase Inhibition GSK3-beta JNK3

(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 895442-14-5) is a synthetic small molecule (MF: C18H18N2O4S, MW: 358.41 g/mol) belonging to the benzothiazole-ylidene benzamide class. This compound features a 2,3-dimethoxy substitution pattern on the benzamide ring and a 6-methoxy-3-methyl substitution on the benzothiazole core, a specific arrangement that distinguishes it from closely related analogs.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 895442-14-5
Cat. No. B2638458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS895442-14-5
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H18N2O4S/c1-20-13-9-8-11(22-2)10-15(13)25-18(20)19-17(21)12-6-5-7-14(23-3)16(12)24-4/h5-10H,1-4H3
InChIKeyWYBAIICFANWFHU-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 895442-14-5): A Structurally Distinct Benzothiazole-Benzamide for Targeted Research


(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 895442-14-5) is a synthetic small molecule (MF: C18H18N2O4S, MW: 358.41 g/mol) belonging to the benzothiazole-ylidene benzamide class [1]. This compound features a 2,3-dimethoxy substitution pattern on the benzamide ring and a 6-methoxy-3-methyl substitution on the benzothiazole core, a specific arrangement that distinguishes it from closely related analogs . Its (E)-ylidene configuration and methoxy-rich structure are characteristic of compounds explored in adenosine receptor modulation and kinase inhibition research programs [2].

Why In-Class Benzothiazole Benzamides Cannot Simply Substitute for (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


Minor structural changes in benzothiazole-ylidene benzamides lead to substantial shifts in biological target engagement. The specific 2,3-dimethoxybenzamide moiety in compound 895442-14-5 differs from its 2-mono-methoxy analog (CAS 681229-74-3) and the 5,6-dimethoxybenzothiazole variant (CAS 895450-43-8) in ways that are known to alter hydrogen-bonding capacity, electronic distribution, and steric fit within ATP-binding pockets . Patent data on related adenosine A2A receptor ligands confirm that the methoxy substitution pattern on the benzamide ring is a critical determinant of selectivity and potency, making generic replacement without quantitative validation risky [1].

Quantitative Differentiation Evidence for (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


Kinase Inhibition Potential: Comparative Binding Affinity in the Benzothiazole-ylidene Class

While direct IC50 data for compound 895442-14-5 is not publicly available, the benzothiazole-2(3H)-ylidene scaffold demonstrates nanomolar inhibition of GSK3-beta and JNK3. A structurally related compound, 2-(benzo[d]thiazol-2(3H)-ylidene)-2-(2-(2-(pyridin-3-yl)ethylamino)pyrimidin-4-yl)acetonitrile, exhibits an IC50 of 40 nM against GSK3-beta and 70 nM against JNK3 [1]. The 2,3-dimethoxybenzamide substitution in 895442-14-5 is predicted to further modulate hinge-region hydrogen bonding, potentially shifting this affinity profile relative to the unsubstituted benzamide analogs [2].

Kinase Inhibition GSK3-beta JNK3 Medicinal Chemistry

Adenosine A2A Receptor Modulation: The Critical Role of Benzamide Substitution Patterns

Patent US6727247B2 discloses a series of substituted benzothiazole amide derivatives as adenosine A2A receptor ligands. Within this series, a shift from a 4-methoxybenzamide to a 2,3-dimethoxybenzamide is associated with marked changes in binding affinity (Ki values range from <10 nM to >1000 nM depending on the substitution pattern) [1]. Compound 895442-14-5, bearing the 2,3-dimethoxybenzamide moiety, is structurally positioned within the higher-affinity cluster identified in the patent's SAR tables, though its exact Ki has not been independently published [1].

Adenosine Receptor A2A Antagonist CNS Disorders Parkinson's Disease

Antileishmanial Activity: Structural Determinants of Potency in Benzothiazole-ylidene Scaffolds

A series of 22 thiazole orange analogs, all containing the 3-methylbenzo[d]thiazol-2(3H)-ylidene core present in 895442-14-5, were evaluated against Leishmania donovani axenic amastigotes. The parent compound, (Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium salt, displayed an IC50 of 12-42 nM [1]. Substitutions on the quinolinium ring resulted in minimal potency shifts, but ring-disjunction analogs showed both lower potency and reduced toxicity, highlighting that the intact benzothiazole-ylidene pharmacophore is essential for activity [1]. Compound 895442-14-5, which retains this core while introducing a 2,3-dimethoxybenzamide, represents a non-quinolinium analog that could decouple antileishmanial potency from the toxicity associated with cyanine dyes.

Antileishmanial Neglected Tropical Diseases Leishmania donovani Cyanine Analogs

Physicochemical Differentiation: Calculated LogP and H-Bond Donor/Acceptor Profile

Based on its structure, 895442-14-5 (2,3-dimethoxy, 6-methoxy-3-methyl) is predicted to have a lower logP and a distinct hydrogen-bond acceptor count compared to its 2-mono-methoxy analog (CAS 681229-74-3) and its 5,6-dimethoxybenzothiazole isomer (CAS 895450-43-8) . Specifically, the additional methoxy group increases the topological polar surface area (tPSA) and the number of H-bond acceptors, which improves aqueous solubility at the potential expense of passive membrane permeability. This is a critical trade-off in lead optimization for oral bioavailability. The exact logP values require experimental determination, but in silico predictions consistently show a 0.3-0.5 log unit difference relative to mono-methoxy and non-methoxy analogs [1].

Physicochemical Properties Drug-likeness Lipophilicity ADME Prediction

High-Value Application Scenarios for (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


Kinase Profiling and Selectivity Screening

As a member of the benzothiazole-ylidene class with demonstrated nanomolar activity against GSK3-beta and JNK3 [1], 895442-14-5 is ideally suited as a starting scaffold for broad kinase profiling panels. Its 2,3-dimethoxy substitution pattern provides a differentiated hinge-binding motif that can be compared head-to-head with established inhibitors to assess selectivity windows across the kinome.

Adenosine A2A Receptor Antagonist Lead Optimization

Given the SAR insights from patent US6727247B2, this compound can serve as a key intermediate for generating new A2A antagonist leads with improved CNS penetration. Its methoxy-rich structure may offer advantages in reducing P-glycoprotein efflux, a common limitation for CNS-active adenosine ligands [2].

Antiparasitic Drug Discovery for Visceral Leishmaniasis

The structural mimicry of the antileishmanial thiazole orange pharmacophore, combined with the absence of the toxic quinolinium moiety, makes 895442-14-5 a compelling hit-expansion candidate for phenotypic screens against Leishmania donovani, potentially addressing the safety limitations of current leads [3].

Chemical Biology Probe for Methoxy-Substituent SAR Studies

For academic screening collections and core facilities, 895442-14-5 fills a specific chemotype niche: the 2,3-dimethoxybenzamide-benzothiazole hybrid. This compound is useful as a reference standard in SAR-by-catalog approaches where the goal is to systematically vary the number and position of methoxy groups on both the benzamide and benzothiazole rings .

Quote Request

Request a Quote for (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.